Increased Lipophilicity (LogP) Relative to Salicylic Acid Enhances Membrane Partitioning Potential
The target compound exhibits a calculated LogP of 2.82, reflecting the contribution of the thiophene substituent. In contrast, salicylic acid (2-hydroxybenzoic acid), the parent scaffold without any aromatic substitution, has a reported LogP of approximately 2.26 . The increase of ~0.56 log units indicates enhanced lipophilicity, which can translate to improved passive membrane permeability. This differentiation is meaningful when selecting a scaffold for lead optimization programs where balancing solubility and permeability is critical.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 |
| Comparator Or Baseline | Salicylic acid: LogP ≈ 2.26 |
| Quantified Difference | ΔLogP ≈ +0.56 |
| Conditions | In silico prediction; target compound data from Chemsrc; salicylic acid LogP from standard reference databases |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and distribution coefficients, influencing both in vitro assay performance and in vivo pharmacokinetic behavior.
- [1] PubChem. Salicylic acid (CID 338). LogP: 2.26. https://pubchem.ncbi.nlm.nih.gov/compound/338 View Source
